Physicochemical Profile: Optimized Lipophilicity and TPSA for CNS Drug Design
The (5-Azaspiro[2.4]heptan-1-yl)methanol scaffold provides a favorable balance between lipophilicity and polarity. While direct data for the parent alcohol is limited, a close derivative, Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone (CAS 1422065-18-6), demonstrates a computed cLogP of -0.7 and a TPSA of 41.6 Ų [1]. This profile is within the optimal range for CNS drug candidates (cLogP 1-3, TPSA < 90 Ų), suggesting the core structure offers an advantage over more lipophilic spirocyclic amines (e.g., certain 6- or 7-substituted analogs) that may exhibit increased off-target binding [1].
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: -0.7; TPSA: 41.6 Ų (for Morpholino derivative of target core) |
| Comparator Or Baseline | CNS drug-like space (typical optimal range) |
| Quantified Difference | cLogP: Within optimal range; TPSA: Well below 90 Ų threshold |
| Conditions | Computed properties (PubChem) based on chemical structure |
Why This Matters
This physicochemical profile supports the use of this core as a privileged scaffold for CNS drug discovery, where maintaining low lipophilicity and high polarity is crucial for avoiding hERG liability and general off-target promiscuity.
- [1] PubChem. (n.d.). Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone (CID 120446575) - Computed Properties. Retrieved April 17, 2026. View Source
